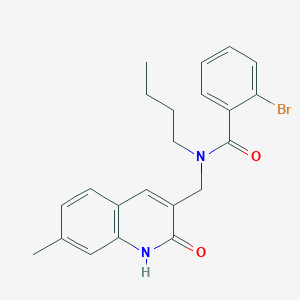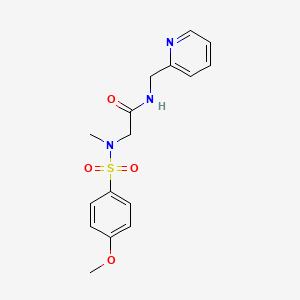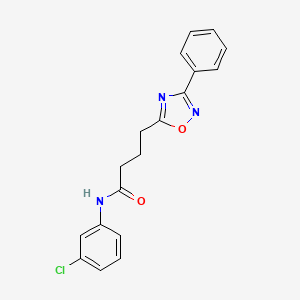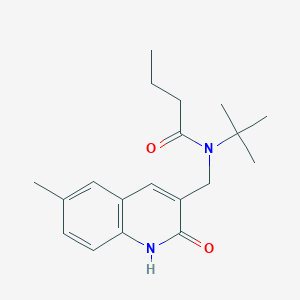
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide, also known as TQ-B, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide is not fully understood, but it is believed to involve the regulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has been shown to inhibit the activity of these pathways, leading to the suppression of cell growth and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis and cell cycle arrest, the protection of neurons from oxidative stress and inflammation, and the reduction of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide for lab experiments is its high yield and purity, which allows for accurate and reproducible results. Another advantage is its potential therapeutic applications, which make it a promising candidate for further research. One limitation of this compound for lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide, including the exploration of its potential therapeutic applications in other diseases, the investigation of its mechanism of action, the optimization of its synthesis method, and the development of more soluble derivatives. Additionally, this compound could be studied in combination with other drugs or compounds to enhance its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide involves the reaction of 2-hydroxy-6-methylquinoline with tert-butyl bromoacetate in the presence of a base, followed by the addition of butyric acid and a coupling agent. The resulting product is purified through column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and inflammation, potentially slowing the progression of diseases such as Alzheimer's and Parkinson's. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-6-7-17(22)21(19(3,4)5)12-15-11-14-10-13(2)8-9-16(14)20-18(15)23/h8-11H,6-7,12H2,1-5H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVHWEZVVIIXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


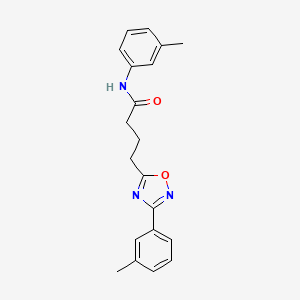
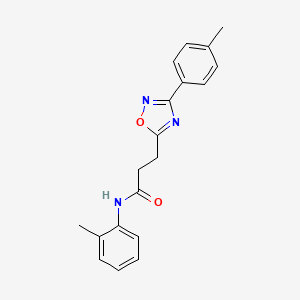
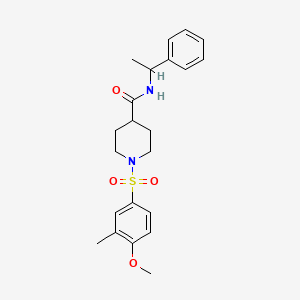

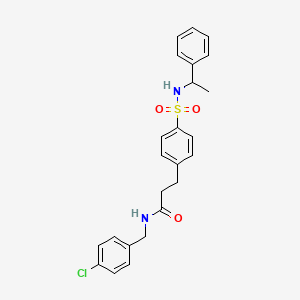

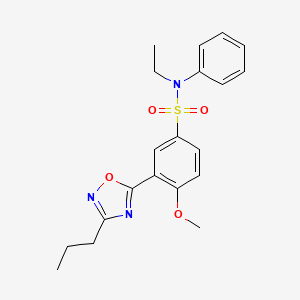
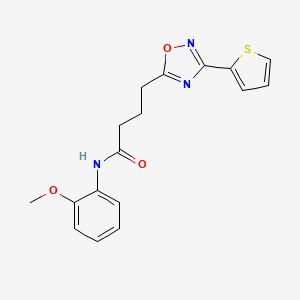
![3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703366.png)
